2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide
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Overview
Description
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide typically involves the bromination of 1-(4-pyridin-4-ylphenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The compound can also interact with biological molecules, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar in structure but lacks the pyridine ring.
2-Bromo-1-(pyridin-4-yl)ethanone: Similar but without the phenyl group.
4-(Bromoacetyl)pyridine: Similar but with a different substitution pattern.
Uniqueness
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is unique due to the presence of both the pyridine and phenyl rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
137103-79-8 |
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Molecular Formula |
C13H11Br2NO |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
2-bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C13H10BrNO.BrH/c14-9-13(16)12-3-1-10(2-4-12)11-5-7-15-8-6-11;/h1-8H,9H2;1H |
InChI Key |
WUJQWXDMCDWIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)CBr.Br |
Origin of Product |
United States |
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